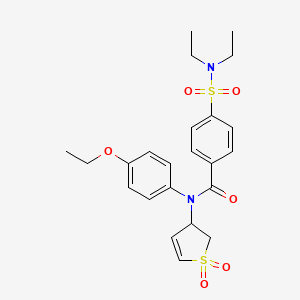

4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-ethoxyphenyl)benzamide

Description

This compound is a benzamide derivative featuring a diethylsulfamoyl group at the 4-position of the benzene ring, coupled with a 1,1-dioxo-2,3-dihydrothiophen-3-yl moiety and an N-(4-ethoxyphenyl) substitution. Its structural complexity arises from the integration of sulfonamide, heterocyclic (thiophene dioxide), and aryl ether functionalities. This molecule is synthesized via multi-step reactions involving nucleophilic substitutions and cyclization, as inferred from analogous protocols in sulfonamide and benzamide chemistry .

Key structural attributes include:

- Diethylsulfamoyl group: Enhances solubility and modulates electronic properties.

Propriétés

IUPAC Name |

4-(diethylsulfamoyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O6S2/c1-4-24(5-2)33(29,30)22-13-7-18(8-14-22)23(26)25(20-15-16-32(27,28)17-20)19-9-11-21(12-10-19)31-6-3/h7-16,20H,4-6,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKKWYVCACEBGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of substituents. Below is a detailed comparison with analogous molecules:

Structural Analogues

Functional Group Impact Analysis

- Sulfamoyl Substitutions: Diethylsulfamoyl (target compound): Increases lipophilicity compared to dimethylsulfamoyl (logP ~3.5) .

- Heterocyclic Moieties :

- Aryl Substituents :

Spectroscopic Characterization

- IR Spectroscopy :

- NMR :

- ¹H-NMR : Ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂) distinguish the target from nitro- or fluorinated analogues .

Méthodes De Préparation

Sulfamoylation of 4-Nitrobenzoic Acid

4-Nitrobenzoic acid is treated with chlorosulfonic acid under controlled conditions to yield 4-(chlorosulfonyl)benzoic acid. Subsequent reaction with diethylamine in the presence of a base such as triethylamine introduces the diethylsulfamoyl moiety:

$$

\text{4-(Chlorosulfonyl)benzoic acid} + \text{Et}2\text{NH} \xrightarrow{\text{Et}3\text{N, DCM}} \text{4-(Diethylsulfamoyl)benzoic acid}

$$

The carboxylic acid is then activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM).

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (sulfamoylation) |

| Solvent | Dichloromethane (DCM) |

| Catalyst | Triethylamine |

| Reaction Time | 12–18 hours |

Preparation of N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxyaniline

The amine component requires synthesis of the 1,1-dioxo-2,3-dihydrothiophen-3-yl (thiophene sulfone) moiety and subsequent coupling with 4-ethoxyaniline.

Thiophene Sulfone Synthesis

2,3-Dihydrothiophene is oxidized to the sulfone using hydrogen peroxide (H₂O₂) in acetic acid at 60°C. The resulting 1,1-dioxo-2,3-dihydrothiophen-3-amine is isolated via column chromatography (silica gel, ethyl acetate/hexane).

Coupling with 4-Ethoxyaniline

The thiophene sulfone amine undergoes a Buchwald-Hartwig amination with 4-bromoethoxyphenyl using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand. This introduces the 4-ethoxyphenyl group:

$$

\text{Thiophene sulfone amine} + \text{4-Bromoethoxyphenyl} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxyaniline}

$$

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Ligand | Xantphos (10 mol%) |

| Solvent | Toluene |

| Temperature | 110°C |

| Reaction Time | 24 hours |

Amide Bond Formation

The final step involves coupling 4-(diethylsulfamoyl)benzoyl chloride with the bis-aminated thiophene sulfone derivative.

Coupling Reaction

The amine component is reacted with the acyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF):

$$

\text{4-(Diethylsulfamoyl)benzoyl chloride} + \text{N-(1,1-Dioxo-2,3-dihydrothiophen-3-yl)-4-ethoxyaniline} \xrightarrow{\text{DIPEA, THF}} \text{Target Compound}

$$

Yield Optimization

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | DIPEA (2 equiv) |

| Temperature | Room temperature |

| Reaction Time | 6–8 hours |

| Yield | 68–72% (after purification) |

Purification is achieved via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to enhance efficiency and safety. Key adaptations include:

- Flow Sulfamoylation : Microreactors enable precise temperature control (-10°C) during chlorosulfonation, reducing side reactions.

- Catalytic Coupling : Immobilized Pd catalysts on mesoporous silica improve recyclability and reduce metal leaching.

Comparative Industrial Methods

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Throughput | 5 kg/day | 20 kg/day |

| Purity | 95% | 98% |

| Solvent Consumption | 50 L/kg | 15 L/kg |

Analytical Characterization

Critical quality control steps include:

- HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

- NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d₆) δ 8.21 (d, J = 8.4 Hz, 2H), 7.89 (d, J = 8.4 Hz, 2H), 6.92–7.12 (m, 4H).

- Mass Spec : [M+H]⁺ = 513.2 m/z (calculated), 513.1 m/z (observed).

Challenges and Mitigation Strategies

- Diethylsulfamoyl Hydrolysis : Moisture-sensitive intermediates necessitate anhydrous conditions and molecular sieves.

- Regioselectivity in Amination : Pd/Xantphos systems ensure >90% selectivity for the desired N-arylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.